molecular formula C7H6F3NO B2728932 3-Amino-5-(trifluoromethyl)phenol CAS No. 401-86-5

3-Amino-5-(trifluoromethyl)phenol

Cat. No.: B2728932
CAS No.: 401-86-5
M. Wt: 177.126
InChI Key: ZXFYLYRXLSAJEU-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H6F3NO It is a derivative of phenol, where the phenol ring is substituted with an amino group at the 3-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the nitration of 3-(trifluoromethyl)phenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Nitro-5-(trifluoromethyl)phenol.

    Reduction: this compound.

    Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

3-Amino-5-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(trifluoromethyl)phenol
  • 4-Amino-3-(trifluoromethyl)phenol
  • 3-(Trifluoromethyl)phenol

Uniqueness

3-Amino-5-(trifluoromethyl)phenol is unique due to the specific positioning of the amino and trifluoromethyl groups on the phenol ring. This arrangement imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different biological activities and chemical behaviors, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFYLYRXLSAJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-86-5
Record name 3-amino-5-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a round bottom flask was added 3-methoxy-5-trifluoromethyl-phenylamine (1.0 g, 5.23 mmol), 10 mL HBr (49% aq.), and 8 mL glacial acetic acid. A reflux condenser was attached and the solution heated to 140° C. for 20 h. The reaction was then diluted with water and neutralized to ˜pH 7 by slow addition of saturated NaHCO2. The aqueous solution was then extracted into EtOAc twice. The organic layers were combined, washed once with brine, dried over Mg2SO4, filtered, and concentrated in vacuo to yield the title compound as a tan solid (750 mg). MS (M+H)+=178; Calc'd 177.12 for C7H6F3NO.
Quantity
1 g
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reactant
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10 mL
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8 mL
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NaHCO2
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Synthesis routes and methods II

Procedure details

To a solution of 3-Nitro-5-trifluoromethyl-phenol 44 (1.6 g, 7.73 mmol) was added a catalytic amount of 20% palladium hydroxide on carbon and the reaction was stirred under a hydrogen atmosphere (balloon) over the weekend resulting in complete conversion to product by TLC (40% EtOAc:Hexanes). The reaction was filtered to give 3-Amino-5-trifluoromethyl-phenol (1.2 g, 6.76 mmol) as a brown/red oil.
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1.6 g
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reactant
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Hexanes
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Synthesis routes and methods III

Procedure details

To a round bottom flask was added 3-methoxy-5-trifluoromethyl-phenylamine (1.0 g, 5.23 mmol), 10 ml HBr (49% aq.), and 8 mL glacial acetic acid. A reflux condenser was attached and the solution heated to 140° C. for 20 h. The reaction was then diluted with water and neutralized to ˜pH 7 by slow addition of saturated NaHCO3. The aqueous solution was then extracted into EtOAc twice. The organic layers were combined, washed once with brine, dried over Mg2SO4, filtered, and concentrated in vacuo to yield the title compound as a tan solid (750 mg). MS (M+H)+=178; Calc'd 177.12 for C7H6F3NO.
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
8 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

A mixture of 3-nitro-5-(trifluoromethyl)phenol (50 g, 241.42 mmol, 1.00 equiv) and Raney-Ni (6 g) in methanol (500 mL) was stirred under 1 atmosphere of hydrogen at 25° C. for 8 h. The catalyst was removed by filtration. The filtrate was concentrated under vacuum to give 42 g (98%) of 3-amino-5-(trifluoromethyl)phenol as a light yellow solid. LCMS (method D, ESI): RT=0.84 min, m/z=178.0 [M+H]+.
Quantity
50 g
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reactant
Reaction Step One
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500 mL
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6 g
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